molecular formula C21H15ClN2OS2 B2428906 4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476284-57-8

4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2428906
CAS RN: 476284-57-8
M. Wt: 410.93
InChI Key: XLJOPMRZOGURES-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is characterized by a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have also been associated with analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

The thiazole ring, a component of the compound, has been linked to antimicrobial and antifungal activities . This suggests potential use in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Compounds containing five-membered heteroaryl amines, such as this compound, have shown relatively higher antiviral activity . This suggests potential applications in the development of antiviral therapeutics.

Diuretic Activity

Thiazole derivatives have been associated with diuretic activity . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Anticonvulsant and Neuroprotective Activity

Thiazole derivatives have been found to exhibit anticonvulsant and neuroprotective activities . This suggests potential applications in the treatment of neurological disorders such as epilepsy.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown potent antitumor and cytotoxic activities . This suggests potential applications in the development of new anticancer agents.

Precursor to α-substituted Benzylamines

The compound can act as a convenient precursor to α-substituted benzylamines . These are used in various chemical reactions and can be useful in the synthesis of other compounds.

Future Directions

Thiazole derivatives, such as 4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide, are a topic of ongoing research due to their potential pharmacological properties . Future research may focus on further elucidating the biological activities and mechanisms of action of these compounds.

properties

IUPAC Name

4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS2/c22-19-11-10-18(27-19)17-13-26-21(23-17)24-20(25)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJOPMRZOGURES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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